molecular formula C19H27N3O2 B2370983 N1-allyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955793-00-7

N1-allyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2370983
CAS RN: 955793-00-7
M. Wt: 329.444
InChI Key: OFJSVYPUBUUVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N1-allyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide involves the use of an allyl group, which is a substituent with the structural formula −CH2−HC=CH2 . Allylation is any chemical reaction that adds an allyl group to a substrate .


Molecular Structure Analysis

The molecular structure of N1-allyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide involves an allyl group, which consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . The allyl group is widely encountered in organic chemistry .


Chemical Reactions Analysis

The allyl group in N1-allyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is known to be reactive. Allylic C−H bonds are about 15% weaker than the C−H bonds in ordinary sp3 carbon centers and are thus more reactive . Other reactions that tend to occur with allylic compounds are allylic oxidations, ene reactions, and the Tsuji–Trost reaction .

Scientific Research Applications

Organic Synthesis and Regioselective Reactions

The compound’s unique structure, with an allyl group at the N1 position and a tetrahydroquinoline moiety at the N2 position, lends itself to regioselective reactions. Researchers have explored its use in the following contexts:

a. N1- and N2-Heterocycloalkylation: b. Selective Assembly via Copper-Catalyzed Protocol:

Stabilized N2-Allyl-Substituted 1,2,3-Triazoles

properties

IUPAC Name

N'-prop-2-enyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-3-10-20-18(23)19(24)21-11-9-15-7-8-17-16(14-15)6-5-13-22(17)12-4-2/h3,7-8,14H,1,4-6,9-13H2,2H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJSVYPUBUUVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

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